molecular formula C18H34O2 B3427432 Petroselaidic acid CAS No. 593-40-8

Petroselaidic acid

Cat. No.: B3427432
CAS No.: 593-40-8
M. Wt: 282.5 g/mol
InChI Key: CNVZJPUDSLNTQU-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Petroselaidic acid is the trans-isomer of octadec-6-enoic acid, a long-chain fatty acid. It is a positional isomer of petroselinic acid, which is the cis-isomer of the same compound. This compound is a monounsaturated fatty acid and is classified as an omega-12 fatty acid. It is found in various plant oils and has significant applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Petroselaidic acid can be synthesized from vegetable oils. The general method involves the hydrolysis of oils to release fatty acids, followed by acidification and separation of the desired acid. The trans-isomer, this compound, can then be obtained through heating and fractionation .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of octadecenoic acid from vegetable oils. The process includes hydrolysis, acidification, and separation steps to isolate the acid. The trans-isomer is then separated through heating and fractionation .

Chemical Reactions Analysis

Types of Reactions

Petroselaidic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: It can be reduced to form saturated fatty acids.

    Substitution: The double bond in this compound allows for substitution reactions, such as halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium) is commonly used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine under controlled conditions.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Stearic acid (a saturated fatty acid).

    Substitution: Halogenated fatty acids.

Scientific Research Applications

Petroselaidic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of petroselaidic acid involves its interaction with cellular membranes and enzymes involved in lipid metabolism. It can modulate the activity of enzymes such as desaturases and elongases, which are involved in the synthesis and modification of fatty acids. The molecular targets and pathways include the regulation of lipid biosynthesis and degradation pathways .

Comparison with Similar Compounds

Petroselaidic acid is similar to other monounsaturated fatty acids, such as:

    Oleic acid: A cis-monounsaturated fatty acid with a double bond at the 9th carbon.

    Petroselinic acid: The cis-isomer of this compound with a double bond at the 6th carbon.

    Elaidic acid: The trans-isomer of oleic acid with a double bond at the 9th carbon.

Uniqueness

This compound is unique due to its specific position of the double bond (6th carbon) and its trans-configuration. This configuration affects its physical and chemical properties, making it distinct from other similar fatty acids .

Properties

IUPAC Name

(E)-octadec-6-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVZJPUDSLNTQU-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC=CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC/C=C/CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601009340
Record name (6E)​-6-​Octadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-40-8, 4712-34-9
Record name trans-6-Octadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Petroselinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6E)​-6-​Octadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601009340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Petroselaidic acid
Reactant of Route 2
Reactant of Route 2
Petroselaidic acid
Reactant of Route 3
Petroselaidic acid
Reactant of Route 4
Petroselaidic acid
Reactant of Route 5
Reactant of Route 5
Petroselaidic acid
Reactant of Route 6
Petroselaidic acid
Customer
Q & A

Q1: What is petroselaidic acid and where is it found?

A1: this compound is a trans fatty acid (TFA). While it can be found in small amounts in some foods like dairy products [] and human milk [], this compound is not as common as other TFAs like elaidic acid. Notably, it has been detected in the pink root nodules of alfalfa plants inoculated with Sinorhizobia meliloti LL11, suggesting a potential role in nitrogen fixation [].

Q2: What is the molecular formula and molecular weight of this compound?

A2: this compound has the molecular formula C18H34O2 and a molecular weight of 282.46 g/mol. Unfortunately, the provided abstracts do not delve into detailed spectroscopic data for this compound.

Q3: How does this compound compare to its cis isomer, petroselinic acid?

A3: Both this compound and petroselinic acid are 6-octadecenoic acids, differing only in the configuration around their double bond. This compound is the trans isomer, while petroselinic acid is the cis isomer. This difference in configuration influences their physical properties, such as melting point and reactivity [, , ]. For example, this compound typically has a higher melting point than petroselinic acid due to its trans configuration allowing for closer packing of molecules.

Q4: Are there any analytical methods specifically for detecting and quantifying this compound in various matrices?

A6: Gas chromatography (GC) equipped with specific columns like the HP-88 column has been successfully employed to separate and quantify this compound in food samples and human milk [, , ]. This technique allows for the differentiation and quantification of various trans fatty acid isomers, including this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.